![molecular formula C10H16F3NO2 B2810673 2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid CAS No. 2089245-73-6](/img/structure/B2810673.png)
2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. One approach mentioned in the literature is the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a piperidine ring substituted with a trifluoromethyl group and a 2-methylpropanoic acid group . The 3D structure of the molecule can be viewed using specialized software .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Applications
- The study by Dönges et al. (2014) demonstrated the use of cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, related to the core structure of the subject compound, as effective Lewis acids for catalyzing oxidative cyclization of alkenols. This catalysis facilitates the formation of tetrahydrofuran and tetrahydropyran derivatives, showcasing the compound's potential in synthetic organic chemistry Dönges, M., Amberg, M., Stapf, G., Kelm, H., Bergsträsser, U., & Hartung, J. (2014). Inorganica Chimica Acta, 420, 120-134.
Anticonvulsant and Antinociceptive Activity
- Kamiński et al. (2016) synthesized a focused library of new piperazinamides derived from 3-methyl and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids as potential hybrid anticonvulsants. These molecules combined chemical fragments of well-known antiepileptic drugs, demonstrating promising anticonvulsant and antinociceptive activities in preclinical models Kamiński, K., Zagaja, M., Rapacz, A., Łuszczki, J., Andres-Mach, M., Abram, M., & Obniska, J. (2016). Bioorganic & Medicinal Chemistry, 24(4), 606-618.
Synthesis of Natural Products
- Kubizna et al. (2010) focused on the synthesis of optically pure piperidine alkaloids isolated from ladybird beetles, employing a strategy that could potentially involve derivatives of the target compound. This synthesis utilized cyclisative carboamination and carbonylation reactions, illustrating the compound's relevance in the synthesis of biologically active natural products Kubizna, P., Špánik, I., Kožíšek, J., & Szolcsányi, P. (2010). Tetrahedron, 66, 2351-2355.
Advanced Materials and Crystal Engineering
- Li et al. (2005) investigated the structures of three trifluoromethyl-substituted compounds, providing insights into their potential applications in materials science and crystal engineering. The study highlighted the molecular interactions and crystal packing patterns, which could inform the design of new materials with desired properties Li, B., Lan, Y. M., Hsu, C. T., Liu, Z. L., Song, H. B., Wu, C., & Yang, H. Z. (2005). Acta Crystallographica Section C, 61 Pt 2, o122-6.
Medicinal Chemistry and Drug Discovery
- Grimwood et al. (2011) characterized PF-04455242, a novel κ-opioid receptor antagonist, for its high affinity and selectivity, demonstrating the potential therapeutic applications of similar compounds in treating depression and addiction disorders Grimwood, S., Lu, Y., Schmidt, A. W., Vanase-Frawley, M., Sawant-Basak, A., Miller, E., Mclean, S., Freeman, J., Wong, S., McLaughlin, J., & Verhoest, P. (2011). Journal of Pharmacology and Experimental Therapeutics, 339, 555-566.
Eigenschaften
IUPAC Name |
2-methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2/c1-9(2,8(15)16)6-4-3-5-7(14-6)10(11,12)13/h6-7,14H,3-5H2,1-2H3,(H,15,16)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMVXVPTIGEJHW-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCC(N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCC[C@@H](N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.